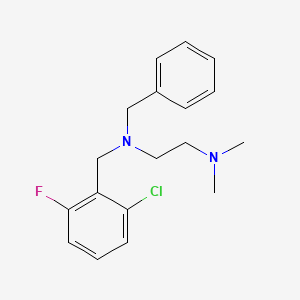
N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide and related compounds typically involves the reaction of fluorinated anilines with acyl chlorides or other activating agents under controlled conditions. A study by Bordeau et al. (2006) discusses the preparation of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides via electrochemical silylation, indicating a potential pathway for synthesizing similar fluorinated acetamide compounds (Bordeau et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of this compound can be inferred from related studies. For instance, the study on 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide by Praveen et al. (2013) discusses the dihedral angle between the phenyl rings and the acetamide group, providing insights into the spatial arrangement that might be similar in this compound (Praveen et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound would likely focus on its reactivity as an electrophile in nucleophilic substitution reactions due to the presence of fluorine atoms which can significantly alter electronic properties. Research on similar compounds, such as the synthesis and herbicidal activity of novel N-derivatives by Wu et al. (2011), illustrates how modifications to the acetamide structure can yield compounds with significant biological activity (Wu et al., 2011).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, can be deduced from related compounds. For example, the crystal structure analysis provided by Qian et al. (2012) for 2,2-Dibromo-N-(4-fluorophenyl)acetamide offers valuable data on hydrogen bonding patterns and molecular packing, which are crucial for understanding the physical properties of fluorinated acetamides (Qian et al., 2012).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-10-3-1-9(2-4-10)7-14(19)18-13-6-5-11(16)8-12(13)17/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPOPFIYYKYVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5785189.png)
![N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5785193.png)
![N-[4-(benzyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5785196.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B5785252.png)


![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)

![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)
![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)
